molecular formula C5H10O5 B119403 (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol CAS No. 70849-24-0

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol

カタログ番号: B119403
CAS番号: 70849-24-0
分子量: 151.12 g/mol
InChIキー: PYMYPHUHKUWMLA-CEQZBKKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Comparative Kinetics of D-Ribose vs. D-Glucose in Non-Enzymatic Glycosylation

D-Ribose exhibits significantly faster glycation kinetics compared to D-glucose due to its open-chain aldehyde form and lower activation energy for Schiff base formation. Studies using ribonuclease A as a model protein demonstrated that ribose achieves 50% AGE formation within 24 hours at 37°C, whereas glucose requires >10 days under identical conditions. The reaction follows pseudo-first-order kinetics, with rate constants (k) for ribose being 8.3 × 10⁻³ h⁻¹ versus 1.2 × 10⁻⁴ h⁻¹ for glucose.

Table 1: Kinetic Parameters for Glycation of Ribonuclease A

Sugar k (h⁻¹) t₁/₂ (days) Max AGE Fluorescence (AU)
Ribose 8.3 × 10⁻³ 3.5 450 ± 25
Glucose 1.2 × 10⁻⁴ 24.1 180 ± 15

Data adapted from .

The enhanced reactivity stems from ribose’s ability to form stable Schiff base intermediates 15× faster than glucose, as shown by NMR spectroscopy. This difference becomes clinically relevant in tissues with high ribose availability, such as diabetic kidneys, where AGE accumulation accelerates extracellular matrix (ECM) stiffening.

Molecular Pathways of AGE Generation via Ribose-Derived Schiff Base Intermediates

Ribose-mediated glycation proceeds through three phases:

  • Schiff base formation : Nucleophilic attack by protein ε-amino groups (e.g., lysine) on ribose’s carbonyl carbon, generating reversible aldimine adducts.
  • Amadori rearrangement : Acid-catalyzed isomerization to stable ketoamines (1-amino-1-deoxyfructose derivatives).
  • Post-Amadori modifications : Oxidation, dehydration, and cross-linking reactions producing fluorescent AGEs (e.g., pentosidine) and non-fluorescent carboxymethyllysine (CML).

Notably, ribose concentrations >0.15 M paradoxically inhibit AGE formation by stabilizing Amadori intermediates, enabling their isolation for mechanistic studies. This phenomenon does not occur with glucose, making ribose a unique tool for investigating early glycation events.

Ribose-Induced Cross-Linking in Collagen Stiffening: Implications for Extracellular Matrix Remodeling

Ribose glycation increases collagen IV cross-linking by 90% in renal tubular basement membranes, elevating elastic modulus from 12.7 ± 1.2 kPa to 28.4 ± 2.5 kPa (p < 0.001). This stiffening arises from:

  • Covalent ε-(carboxymethyl)lysine (CML) cross-links between collagen fibrils
  • Reduced pepsin extractability (80–90% decrease), indicating enhanced matrix stability
  • Fluorescent AGE accumulation (2.5-fold increase vs. controls)

Table 2: Mechanical Properties of Ribose-Modified Collagen

Parameter Control Ribose-Treated
Elastic Modulus (kPa) 12.7 ± 1.2 28.4 ± 2.5*
Pepsin Extractability 100% 10–20%*
Fluorescence Intensity 1.0 ± 0.1 2.5 ± 0.3*

*Data from ; *p < 0.001 vs. control.

In osteoarthritis models, ribose-induced collagen cross-linking activates Rho/ROCK mechanotransduction pathways, increasing matrix metalloproteinase (MMP-13) expression by 3.2-fold and accelerating cartilage degradation.

AGE-RAGE Signaling Axis Activation in Proinflammatory Cytokine Release

Ribose-derived AGEs bind the receptor for AGEs (RAGE), triggering NADPH oxidase-dependent ROS generation and NF-κB activation. In diabetic retinopathy models, this cascade upregulates:

  • IL-6 (4.3-fold)
  • TNF-α (3.8-fold)
  • VCAM-1 (2.9-fold)

RAGE silencing reduces TLR4/MyD88 signaling by 65% and cytokine release by 70–80%, confirming its central role. The AGE-RAGE axis also promotes endothelial dysfunction via HMGB1-mediated ERK1/2 phosphorylation, increasing vascular permeability by 40% in macrovascular cells.

Figure 1: AGE-RAGE Signaling Pathway

  • AGE binding to RAGE recruits DIAPH1 and TIRAP adaptors
  • NADPH oxidase activation → ROS generation
  • NF-κB translocation → proinflammatory gene expression
  • JAK-STAT and PI3K-Akt pathways → cellular proliferation/apoptosis

特性

CAS番号

70849-24-0

分子式

C5H10O5

分子量

151.12 g/mol

IUPAC名

(2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1

InChIキー

PYMYPHUHKUWMLA-CEQZBKKVSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

異性体SMILES

C([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O

正規SMILES

C(C(C(C(C=O)O)O)O)O

同義語

Ribose-1-13C;  D-(-)-Ribose-1-13C; 

製品の起源

United States

準備方法

Cyanohydrin Formation

D-Erythrose is reacted with potassium cyanide-13C (K13CN) under mildly acidic conditions to form a cyanohydrin intermediate. This step introduces the 13C label at the C2 position of the resulting aldose. The reaction proceeds via nucleophilic addition of cyanide to the aldehyde group, yielding a mixture of epimeric nitriles (D-ribose-1-13C and D-arabinose-1-13C).

Epimer Separation

The epimers are separated using samarium(III)-mediated ion-exchange chromatography, which exploits differences in their coordination affinities. This step ensures isolation of the desired D-ribose-1-13C, a precursor for subsequent transformations.

Reduction and Cyclization

The nitrile group is reduced to an amine using hydrogen gas over a palladium-barium sulfate catalyst, followed by acidic hydrolysis to yield D-ribose-2-13C. Cyclization to form the oxolane ring is achieved via acid-catalyzed intramolecular hemiacetal formation, with careful control of pH and temperature to favor the (3R,4S,5R) configuration.

Key Data :

StepConditionsYield (%)
Cyanohydrin formationpH 4.5, 25°C, 2 h85–90
Epimer separationSm3+ column, aqueous ethanol gradient70–75
CyclizationHCl (0.1 M), 60°C, 12 h65–70

Enzymatic Synthesis Using Aldolases

Enzymatic methods offer superior stereoselectivity. Fructose-6-phosphate aldolase (FSA) catalyzes the aldol addition of dihydroxyacetone phosphate (DHAP) to 13C-labeled glycolaldehyde, forming a tetrose intermediate.

Aldol Addition

DHAP and glycolaldehyde-2-13C are incubated with FSA at pH 7.5, yielding D-erythrose-4-phosphate-2-13C. Dephosphorylation using alkaline phosphatase provides D-erythrose-2-13C.

Oxidative Cyclization

D-Erythrose-2-13C is oxidized with bromine water to D-erythronic acid, which undergoes lactonization under reduced pressure. Catalytic hydrogenation over Raney nickel selectively reduces the lactone to the target cyclitol.

Key Data :

EnzymeSubstrateProduct Purity (%)
FSAGlycolaldehyde-2-13C + DHAP>95
Alkaline phosphataseErythrose-4-phosphate-2-13C90–92

Stereochemical Control via Nickel(II) Complexes

Nickel(II)-diamine complexes are employed to invert configurations at specific centers. For example, D-arabinose-1-13C is treated with NiCl2 and tetramethylethylenediamine (TEMED), inducing epimerization to D-ribose-2-13C. This method avoids chromatographic separation and enhances scalability.

Reaction Conditions :

  • NiCl2 (10 mol%), TEMED (20 mol%), 50°C, 24 h

  • Yield: 80–85%

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography : Separates epimers using Sm3+ or Ca2+ resins.

  • Size-exclusion chromatography : Removes oligomeric byproducts.

Spectroscopic Analysis

  • 13C NMR : Confirms isotopic enrichment at C2 (δ 72–75 ppm).

  • Optical rotation : [α]D25 = +8.4° (c = 1, H2O), consistent with (3R,4S,5R) configuration.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Kiliani-FischerHigh isotopic purityMulti-step, moderate yields
EnzymaticStereoselective, mild conditionsRequires enzyme purification
Nickel-mediatedScalable, avoids chromatographySensitive to oxygen and moisture

化学反応の分析

Types of Reactions

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a diol or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction can produce a diol. Substitution reactions can result in the formation of various functionalized derivatives.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C5H10O5
  • Molecular Weight : 151.12 g/mol
  • CAS Number : 70849-24-0
  • IUPAC Name : (2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

The compound features a specific configuration of hydroxyl and hydroxymethyl groups on an oxolane ring, which is crucial for its reactivity and interaction with biological systems.

Chemistry

In the field of chemistry, (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol serves as a valuable building block for synthesizing more complex molecules. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis.

  • Synthesis Routes : The compound can be synthesized using stereoselective reactions involving chiral catalysts to ensure the correct configuration of the hydroxyl groups. Common methods include:
    • Oxidation to form aldehydes or carboxylic acids.
    • Reduction to yield diols.
    • Substitution reactions with halides or amines.
Reaction TypeExample ReagentsProducts
OxidationPotassium permanganateAldehyde/Carboxylic acid
ReductionSodium borohydrideDiol
SubstitutionHalides/AminesFunctionalized derivatives

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It acts as a model compound for understanding enzyme-substrate dynamics.

  • Case Study : Researchers have utilized D-ribose-1-13C to trace metabolic flux in the pentose phosphate pathway using NMR spectroscopy in red blood cells. This method allows for real-time observation of how the compound integrates into various metabolites over time.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its unique structure may contribute to developing new treatments for metabolic disorders or conditions related to energy metabolism.

  • Potential Uses :
    • As a precursor in synthesizing nucleoside analogs.
    • Investigated for its role in enhancing ATP production in cardiac tissues.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties due to its unique stereochemistry.

  • Applications :
    • Used in the formulation of bioplastics.
    • Serves as a component in food additives and nutritional supplements (though not directly intended for human consumption).

作用機序

The mechanism by which (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.

類似化合物との比較

Structural and Stereochemical Differences

The following table summarizes key structural and stereochemical distinctions between the query compound and related pentoses:

Compound Name IUPAC Name Key Features CAS Number [α]20/D (c = 4 in H₂O)
Query Compound (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol 2,3,4-triol oxolane with 3R,4S,5R configuration; potential ¹³C label at C2 Not provided Not available
D-Ribose (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol Aldopentose; ribokinase substrate; OH groups at C2, C3, C4 50-69-1 −19.7°
2-Deoxy-D-Ribose 2-Deoxy-D-ribose Lacks OH at C2; backbone of DNA 533-67-5 +32° (literature)
5-Methylthio-D-ribose (2R,3R,4S,5S)-5-[(methylsulfanyl)methyl]oxolane-2,3,4-triol Sulfur-modified ribose; methylthio group at C5 23656-67-9 Not available
α-D-Lyxofuranose (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol Epimer of ribose; differs in C2 configuration Not provided Not available
3-Fluoro-D-ribose derivative (3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)oxolane-2,3,4-triol Fluorinated at C3; altered enzyme recognition Not provided Not available

Key Observations :

  • Stereochemistry : The query compound’s 3R,4S,5R configuration contrasts with D-ribose (2S,3R,4S,5R). This difference may arise from alternate ring numbering or a distinct aldopentose isomer (e.g., lyxose or xylose) .

Physicochemical Properties

Property Query Compound D-Ribose 5-Methylthio-D-ribose
Molecular Weight ~164 (with ¹³C label) 150.13 g/mol 196.24 g/mol
Solubility Likely hydrophilic Highly water-soluble Moderate solubility
Thermal Stability Comparable to ribose Stable up to 150°C Lower due to S-containing group

Notes on Evidence Discrepancies

  • Conflicting IUPAC Names: and assign the same IUPAC name to D-ribose and α-D-lyxofuranose, which is chemically implausible. This likely reflects an error in , as lyxose is a distinct aldopentose epimer .
  • Isotopic Label Clarification: The "(213C)" notation lacks direct evidence, necessitating further validation for definitive structural assignment.

生物活性

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol, also known as a derivative of oxolane or tetrahydrofuran, is a carbohydrate-like compound with significant biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₅H₁₀O₅
  • Molar Mass : 150.13 g/mol
  • CAS Number : 11959768
  • Structure : The compound features multiple hydroxyl groups that contribute to its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Key areas of interest include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and has implications for aging and chronic diseases.
  • Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for therapeutic applications in infectious diseases.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. Mechanisms may include inducing apoptosis and disrupting cell cycle progression.

The mechanisms through which this compound exerts its biological effects are under investigation. Some proposed mechanisms include:

  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.
  • Interaction with Enzymes : It may act as an inhibitor or modulator of specific enzymes linked to metabolic processes.
  • Influence on Gene Expression : There is potential for this compound to affect the expression of genes involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Study :
    • A study conducted on human cell lines demonstrated that the compound significantly reduced oxidative stress markers by up to 50% compared to control groups.
  • Antimicrobial Efficacy :
    • In vitro tests showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.
  • Cancer Research :
    • A recent investigation into its anticancer properties revealed that treatment with this compound resulted in a 30% reduction in cell viability in breast cancer cell lines after 48 hours.

Table of Biological Activities

Activity TypeEffectivenessReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialMIC against S. aureus: 32 µg/mL; C. albicans: 16 µg/mL
Anticancer30% reduction in breast cancer cell viability

Q & A

Basic Research Questions

Q. How can the structural configuration and isotopic labeling of (3R,4S,5R)-5-(Hydroxymethyl)(²¹³C)oxolane-2,3,4-triol be confirmed?

  • Methodology :

  • NMR Spectroscopy : Analyze coupling constants and nuclear Overhauser effects (NOEs) to confirm stereochemistry. The ¹³C label at C2 (or hydroxymethyl group) can be identified via ¹³C-NMR isotopic shifts and heteronuclear correlation experiments (HSQC/HMBC) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (M+H)+ with the expected mass increase (+1 Da for ¹³C) and isotopic abundance patterns .
  • X-ray Crystallography : Resolve the crystal structure to validate the (3R,4S,5R) configuration and label placement .

Q. What are the optimal synthetic routes for carbon-13 labeled ribose derivatives?

  • Methodology :

  • Enzymatic Synthesis : Utilize ribokinase (EC 2.7.1.15) to phosphorylate ¹³C-labeled ribose precursors, ensuring regioselective incorporation of the isotope at the hydroxymethyl position .
  • Chemical Synthesis : Start with ¹³C-enriched formaldehyde or glyceraldehyde in a Kiliani-Fischer chain extension, followed by cyclization to form the labeled furanose ring. Purify intermediates via ion-exchange chromatography .

Advanced Research Questions

Q. How does isotopic labeling at the hydroxymethyl position impact metabolic tracing in RNA biosynthesis studies?

  • Methodology :

  • Isotope-Labeled Tracer Experiments : Introduce ¹³C-labeled ribose into cell cultures and track its incorporation into RNA nucleotides via LC-MS/MS. Monitor isotopic enrichment in ribose-5-phosphate (R5P) and ATP/UTP pools using selected reaction monitoring (SRM) .
  • NMR-Based Flux Analysis : Employ ¹³C metabolic flux analysis (MFA) to quantify label distribution in RNA precursors, such as ribonucleoside triphosphates, under varying metabolic conditions .

Q. What analytical challenges arise when quantifying ¹³C-labeled ribose in biological matrices, and how are they addressed?

  • Methodology :

  • Matrix Interference Mitigation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate ribose from proteins and lipids .
  • Internal Standardization : Spike samples with deuterated ribose (e.g., D-ribose-d₄) to correct for ion suppression in LC-MS/MS .
  • High-Resolution MS : Differentiate ¹³C-labeled ribose from natural abundance ¹²C isotopes using Orbitrap or TOF analyzers with <5 ppm mass accuracy .

Experimental Design Considerations

Q. How can the hydroxymethyl group’s role in ribokinase activity be studied using ¹³C-labeled ribose?

  • Methodology :

  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates (kcat/Km) of ¹³C-labeled vs. unlabeled ribose to assess enzymatic binding or transition-state stabilization .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity changes induced by isotopic labeling, correlating with ribokinase’s substrate specificity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IUPAC names for ribose derivatives across literature sources?

  • Methodology :

  • Stereochemical Validation : Cross-reference nuclear configurations (e.g., 2S vs. 3R numbering) using the Cahn-Ingold-Prelog rules and confirm via computational modeling (e.g., DFT-optimized structures) .
  • Database Harmonization : Alquire HMDB, PubChem, and IUPAC Gold Book entries to standardize nomenclature for labeled compounds .

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